molecular formula C12H15BrO2 B7966544 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde

5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde

Cat. No. B7966544
M. Wt: 271.15 g/mol
InChI Key: XIFNTNHJHYWKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Complex Compounds : The compound is used in the synthesis of various complex organic compounds. For example, Du Longchao (2013) discussed synthesizing 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, a derivative of the compound , exploring optimal conditions for its synthesis (Du Longchao, 2013).

  • Antioxidant Activity : A study by Chairul Rijal, W. Haryadi, and C. Anwar (2022) synthesized chalcone derivatives from halogenated vanillin, including a derivative of 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde, and evaluated their antioxidant activities (Rijal, Haryadi, & Anwar, 2022).

  • Formation of Nitrone Compounds : Hao Guo et al. (2007) synthesized (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone from 5-bromo-2-methoxy­benzaldehyde, demonstrating its utility in forming nitrone compounds (Guo, Zabawa, Woo, Zheng, & Yao, 2007).

  • Catalysis in Chemical Reactions : Biyu Wang et al. (2014) studied the use of a derivative of this compound in Pd-complex catalyzed Suzuki cross-coupling reactions, highlighting its role in facilitating chemical reactions (Wang et al., 2014).

  • Formation of Schiff Base Complexes : S. Rayati and Payam Abdolalian (2013) discussed the creation of a Schiff base ligand from 5-bromo-2-hydroxybenzaldehyde and its application in forming molybdenum complexes with potential catalytic applications (Rayati & Abdolalian, 2013).

  • Synthesis of Nanocatalysts : A study by I. Sylvestre et al. (2005) involved the synthesis of new compounds, including derivatives of 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde, for creating copper(II) complexes with potential applications as nanocatalysts (Sylvestre, Wolowska, Kilner, McInnes, & Halcrow, 2005).

properties

IUPAC Name

5-bromo-3-tert-butyl-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)10-6-9(13)5-8(7-14)11(10)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFNTNHJHYWKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde

Synthesis routes and methods

Procedure details

A mixture of 27 (3.83 g), MeI (2.32 mL) and K2CO3 (6.18 g) in DMF (50 mL) was heated at 50° C. for 1 h then cooled to RT and diluted with ether and water. The organic layer was thrice washed with water then brine, dried (MgSO4) and concentrated to afford 3.99 g of 5-bromo-3-tert-butyl-2-methoxybenzaldehyde (28) as a yellow solid.
Name
Quantity
3.83 g
Type
reactant
Reaction Step One
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Quantity
2.32 mL
Type
reactant
Reaction Step One
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Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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